Cas no 473732-89-7 ((1S)-1-(3-fluorophenyl)propan-1-amine)

(1S)-1-(3-fluorophenyl)propan-1-amine structure
473732-89-7 structure
Product Name:(1S)-1-(3-fluorophenyl)propan-1-amine
Numero CAS:473732-89-7
MF:C9H12FN
MW:153.196685791016
MDL:MFCD12757046
CID:930914
PubChem ID:40786964
Update Time:2025-06-08

(1S)-1-(3-fluorophenyl)propan-1-amine Proprietà chimiche e fisiche

Nomi e identificatori

    • (S)-1-(3-Fluorophenyl)propan-1-amine hydrochloride
    • (S)-1-(3-fluoro-phenyl)-propylamine hydrochloride
    • Benzenemethanamine, alpha-ethyl-3-fluoro-, (alphaS)- (9CI)
    • N10472
    • AKOS006294144
    • EN300-2982394
    • DTXSID30654570
    • (1S)-1-(3-Fluorophenyl)propan-1-amine
    • (S)-1-(3-FLUOROPHENYL)PROPAN-1-AMINE
    • SCHEMBL1730007
    • 473732-89-7
    • AKOS015841967
    • MFCD06762105
    • (1S)-1-(3-fluorophenyl)propan-1-amine
    • MDL: MFCD12757046
    • Inchi: 1S/C9H12FN/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9H,2,11H2,1H3/t9-/m0/s1
    • Chiave InChI: LJVGBCCRQCRIJS-VIFPVBQESA-N
    • Sorrisi: FC1=CC=CC(=C1)[C@H](CC)N

Proprietà calcolate

  • Massa esatta: 153.095377549g/mol
  • Massa monoisotopica: 153.095377549g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 2
  • Complessità: 116
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.8
  • Superficie polare topologica: 26Ų

Proprietà sperimentali

  • Densità: 1.0±0.1 g/cm3
  • Punto di ebollizione: 203.6±15.0 °C at 760 mmHg
  • Punto di infiammabilità: 86.0±8.3 °C
  • Pressione di vapore: 0.3±0.4 mmHg at 25°C

(1S)-1-(3-fluorophenyl)propan-1-amine Informazioni sulla sicurezza

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